2-Methyl-1-octene

Description

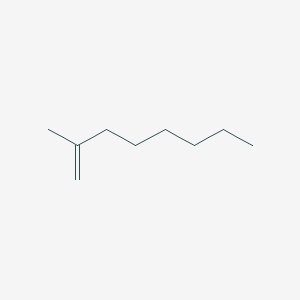

Structure

3D Structure

Properties

IUPAC Name |

2-methyloct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h2,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEDQPGLIKZGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196635 | |

| Record name | 2-Methyl-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4588-18-5 | |

| Record name | 2-Methyl-1-octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-octene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1-octene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-OCTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8T4813JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Methyl-1-octene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-octene, a branched-chain alpha-olefin of interest in organic synthesis and polymer chemistry. The document details its physicochemical properties, supported by tabulated spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines two primary laboratory-scale synthetic routes—the Grignard reaction followed by dehydration and the Wittig reaction—complete with detailed experimental protocols. Visual workflows for these synthetic pathways are provided to enhance understanding. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and the development of novel molecular entities.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with a chemical formula of C₉H₁₈ and a molecular weight of 126.24 g/mol .[1] It is soluble in common organic solvents like alcohol and ether but insoluble in water. Key physical properties are summarized in the table below.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| Appearance | Colorless liquid/oil |

| Boiling Point | 144-145 °C |

| Melting Point | -77.68 °C |

| Density | ~0.74 g/cm³ |

| Refractive Index | ~1.4162 |

| Flash Point | 32 °C |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.67 | s | =CH₂ (vinylic) |

| ~1.99 | t | -CH₂- (allylic) |

| ~1.71 | s | -CH₃ (vinylic) |

| ~1.24-1.42 | m | -(CH₂)₄- |

| ~0.89 | t | -CH₃ (terminal) |

| Chemical Shift (δ) ppm | Assignment |

| ~146.5 | C= (quaternary) |

| ~109.5 | =CH₂ |

| ~38.5 | -CH₂- (allylic) |

| ~31.9 | -CH₂- |

| ~29.2 | -CH₂- |

| ~27.8 | -CH₂- |

| ~22.7 | -CH₃ (vinylic) |

| ~14.1 | -CH₃ (terminal) |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch (vinylic) |

| ~2955, ~2925, ~2855 | Strong | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1465 | Medium | -CH₂- bend (scissoring) |

| ~885 | Strong | =CH₂ bend (out-of-plane) |

| m/z | Relative Intensity | Assignment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | Low | [M-CH₃]⁺ |

| 83 | Moderate | [M-C₃H₇]⁺ |

| 70 | High | [C₅H₁₀]⁺ |

| 56 | Base Peak | [C₄H₈]⁺ |

| 41 | High | [C₃H₅]⁺ |

Synthesis of this compound

Two common and effective laboratory methods for the synthesis of this compound are the Grignard reaction followed by dehydration, and the Wittig reaction.

Grignard Reaction and Dehydration

This two-step synthesis involves the reaction of 2-octanone with a methyl Grignard reagent to form the tertiary alcohol, 2-methyl-2-octanol, which is subsequently dehydrated to yield the desired alkene.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

A solution of methyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, the remaining methyl bromide solution is added at a rate to maintain a steady reflux.

-

After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure the complete formation of methylmagnesium bromide.

-

Reaction with 2-Octanone: The Grignard reagent solution is cooled in an ice bath. A solution of 2-octanone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methyl-2-octanol.

-

The crude 2-methyl-2-octanol is placed in a round-bottom flask suitable for distillation.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, is added to the alcohol.[2]

-

The mixture is heated, and the resulting alkene products are distilled off as they are formed.

-

The distillate is washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and purified by fractional distillation to yield pure this compound.[3]

Wittig Reaction

The Wittig reaction provides a highly regioselective method for the synthesis of alkenes.[4] In this case, heptanal is reacted with a phosphorus ylide, methylenetriphenylphosphorane, to directly form this compound.

-

Preparation of the Phosphonium Salt: In a round-bottom flask, triphenylphosphine (1.0 eq) is dissolved in a suitable solvent such as toluene. Methyl bromide (1.1 eq) is then added, and the mixture is stirred, typically with heating, until the formation of the solid methyltriphenylphosphonium bromide is complete. The salt is then filtered, washed with a non-polar solvent like hexane, and dried.

-

Formation of the Ylide: The dried phosphonium salt is suspended in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C. A strong base, such as n-butyllithium (1.0 eq), is added dropwise, resulting in the formation of the characteristic orange-red color of the ylide. The mixture is stirred at this temperature for about an hour.

-

Reaction with Heptanal: A solution of heptanal (0.9 eq) in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation. The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified. This is often achieved by dissolving the crude mixture in a minimal amount of a non-polar solvent like hexane and filtering to remove the insoluble triphenylphosphine oxide. The filtrate is then concentrated, and the resulting liquid is purified by distillation to yield pure this compound.[5]

Applications and Safety

This compound serves as a valuable intermediate in organic synthesis and as a monomer in the production of specialty polymers. Its branched structure can impart unique properties to the resulting polymers.

Safety Information: this compound is a flammable liquid and should be handled with care in a well-ventilated fume hood, away from sources of ignition. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

In-Depth Technical Guide: 2-Methyl-1-octene (CAS 4588-18-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-octene (CAS 4588-18-5), a branched-chain alpha-olefin. The document details its chemical and physical properties, outlines key synthetic and analytical methodologies, and discusses its applications, particularly as an intermediate in organic synthesis and polymer chemistry. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for synthesis, purification, and analysis. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to specified design constraints for enhanced readability and comprehension.

Introduction

This compound is an organic compound classified as a higher olefin and an alpha-olefin.[1] Its structure, featuring a double bond at the primary position and a methyl group on the second carbon, imparts distinct reactivity, making it a valuable building block in various chemical transformations.[2] This guide serves as a technical resource for professionals in research and development, offering in-depth information on its properties, synthesis, and analysis.

Chemical and Physical Properties

This compound is a colorless, flammable liquid.[3][4] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4588-18-5 | [5][6][7][8] |

| Molecular Formula | C₉H₁₈ | [3][5][7][8] |

| Molecular Weight | 126.24 g/mol | [3][5][7] |

| Density | 0.733 - 0.74 g/cm³ | [3][6] |

| Boiling Point | 142.6 - 145 °C | [3][6][9] |

| Melting Point | -78 °C to -77.68°C | [3][9] |

| Flash Point | 26.9 - 32 °C | [3][6] |

| Refractive Index | 1.4162 - 1.4186 | [3][9] |

| Solubility | Soluble in alcohol and ether, insoluble in water. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most notably via the isomerization of other olefins or through olefination reactions.

Synthesis via Isomerization of Olefins

A common industrial method for the preparation of this compound is the isomerization of ethylene and 2-methyl-2-butene in the presence of a catalyst at high temperatures.[3] This process involves the rearrangement of the double bond to form the desired terminal alkene.[2]

Experimental Protocol: Catalytic Isomerization (General Procedure)

-

Reactants: Ethylene, 2-methyl-2-butene, suitable transition metal catalyst.

-

Apparatus: High-pressure reactor equipped with temperature and pressure controls.

-

Procedure:

-

The reactor is charged with 2-methyl-2-butene and the catalyst.

-

The reactor is sealed and purged with an inert gas.

-

Ethylene is introduced into the reactor to the desired pressure.

-

The mixture is heated to the target temperature and stirred for a specified reaction time.

-

The reaction progress is monitored by gas chromatography (GC).

-

Upon completion, the reactor is cooled, and the product mixture is carefully depressurized.

-

The catalyst is separated by filtration, and the resulting liquid is purified by fractional distillation to isolate this compound.

-

References

- 1. homework.study.com [homework.study.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Julia olefination - Wikipedia [en.wikipedia.org]

- 4. Julia Olefination [organic-chemistry.org]

- 5. 2-METHYLOCT-1-ENE [chembk.com]

- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. chemsynthesis.com [chemsynthesis.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-octene

This document provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 4588-18-5), a valuable olefin compound in various industrial and research applications. This guide is intended for a technical audience and consolidates key data, experimental protocols, and reactivity information.

Molecular and Physical Properties

This compound is a colorless, flammable liquid.[1] It is an unsaturated hydrocarbon with one double bond, making it a reactive intermediate for organic synthesis.[1] Its fundamental properties are summarized below.

Core Identifiers and Molecular Data

| Property | Value | Reference |

| IUPAC Name | 2-methyloct-1-ene | [2] |

| Synonyms | 2-Methyloct-1-ene, 1-Octene, 2-methyl- | [2][3] |

| CAS Number | 4588-18-5 | [2][3] |

| Molecular Formula | C₉H₁₈ | [1][2][3] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| SMILES | CCCCCCC(C)=C | [4] |

| InChIKey | FBEDQPGLIKZGIN-UHFFFAOYSA-N | [2][3] |

Physicochemical Data

The following table outlines the key experimentally determined and predicted physical properties of this compound.

| Property | Value | Conditions | Reference |

| Density | 0.74 g/cm³ | [1][5][6] | |

| Boiling Point | 144 - 145 °C | 760 mmHg | [1][5][7] |

| Melting Point | -77.68 to -78 °C | [1][5][7] | |

| Flash Point | 26.9 - 32 °C | [1][5][8] | |

| Refractive Index | 1.4162 - 1.4186 | [1][5][7] | |

| Vapor Pressure | 6.9 ± 0.1 mmHg | @ 25°C (Predicted) | [5] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [1] |

Chemical Properties and Reactivity

As an alkene, the primary site of reactivity for this compound is the carbon-carbon double bond. It is susceptible to electrophilic addition reactions and can serve as a monomer in polymerization processes.

-

Stability : The compound is stable under normal conditions.[9]

-

Reactivity : It is a flammable liquid and vapor.[2][8] The double bond can participate in various transformations, including hydrogenation, halogenation, hydrohalogenation, and oxidation.

-

Polymerization : It is used in the polymer industry to synthesize high-performance olefin copolymers and polyolefin blends.[1]

-

Use as an Intermediate : this compound is primarily used as an intermediate in organic synthesis to prepare a variety of other compounds.[1]

The general reactivity profile, highlighting the versatility of the alkene functional group, is depicted below.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Octene, 2-methyl- [webbook.nist.gov]

- 4. PubChemLite - this compound (C9H18) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 4588-18-5 [m.chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

2-Methyl-1-octene molecular structure and formula

This document provides a comprehensive technical overview of 2-Methyl-1-octene, including its molecular structure, physicochemical properties, spectroscopic data, chemical reactivity, and relevant experimental protocols. It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Identity and Structure

This compound is an unsaturated hydrocarbon belonging to the alkene family.[1] Its structure consists of an eight-carbon chain with a double bond at the first carbon position and a methyl group at the second position.[2] This substitution pattern makes it a branched alpha-olefin. It is primarily utilized as an intermediate in organic synthesis and in the polymer industry for creating specialized copolymers and polyolefin blends.[2]

The molecular formula for this compound is C₉H₁₈.[2][3][4][5] Key identifiers for this compound are summarized in the table below.

Table 1: Compound Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-methyloct-1-ene[3][5] |

| CAS Number | 4588-18-5[2][3][4][5][6] |

| Molecular Formula | C₉H₁₈[2][3][4][5][6] |

| Molecular Weight | 126.24 g/mol [2][4][5] |

| InChI | InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h2,4-8H2,1,3H3[3][5][6][7] |

| InChIKey | FBEDQPGLIKZGIN-UHFFFAOYSA-N[3][5][6][7] |

| SMILES | CCCCCCC(=C)C[7][8] |

Caption: 2D skeletal structure of this compound.

Physicochemical Properties

This compound is a colorless, flammable liquid that is insoluble in water but soluble in organic solvents like alcohol and ether.[2][9] Its key physical and chemical properties are compiled from various sources and presented below.

Table 2: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Density | 0.734 - 0.74 g/cm³ at 20°C[2][8][9] |

| Boiling Point | 142.6 - 145 °C at 760 mmHg[2][4][8] |

| Melting Point | -78 to -77.68 °C[2][4][8] |

| Flash Point | 26.9 - 32 °C[2][4][9] |

| Refractive Index | 1.416 - 1.4186[2][4][8] |

| Vapor Pressure | 6.9 ± 0.1 mmHg at 25°C (Predicted)[9] |

Spectroscopic Profile

The structural identity and purity of this compound can be confirmed using standard spectroscopic techniques.

Table 3: Key Spectroscopic Data for this compound

| Technique | Feature | Assignment |

|---|---|---|

| ¹H NMR | δ 4.66 - 4.68 ppm (m, 2H) | =CH₂ (vinylic protons)[7] |

| δ 1.999 ppm (t, 2H) | -CH₂- (allylic protons on C3)[7] | |

| δ 1.707 ppm (s, 3H) | -CH₃ (vinylic methyl group on C2)[7] | |

| δ 1.24 - 1.42 ppm (m, 8H) | -(CH₂)₄- (alkyl chain)[7] | |

| δ 0.888 ppm (t, 3H) | -CH₃ (terminal methyl group on C8)[7] | |

| ¹³C NMR | ~150 ppm | C2 (quaternary vinylic carbon) |

| ~110 ppm | C1 (vinylic =CH₂) | |

| ~30-40 ppm | C3 (allylic -CH₂-) | |

| ~20-30 ppm | Alkyl chain carbons | |

| ~22 ppm | Vinylic methyl carbon | |

| ~14 ppm | Terminal methyl carbon | |

| IR Spectroscopy | ~3075 cm⁻¹ | =C-H stretch (vinylic)[10] |

| ~2960-2850 cm⁻¹ | C-H stretch (alkyl)[10] | |

| ~1650 cm⁻¹ | C=C stretch[10] | |

| ~890 cm⁻¹ | =CH₂ out-of-plane bend[10] | |

| Mass Spectrometry | m/z 126 | M⁺ (Molecular Ion)[6] |

| m/z 111 | [M - CH₃]⁺ |

| | m/z 84, 70, 56, 42 | Characteristic alkene fragmentation |

Note: ¹³C NMR values are estimated based on standard chemical shift ranges as explicit experimental data was not available in the cited sources.

Chemical Reactivity

As an unsaturated hydrocarbon, the primary site of reactivity for this compound is the carbon-carbon double bond. It readily undergoes addition reactions, where the π-bond is broken to form two new sigma bonds.[1] This reactivity is fundamental to its use as a monomer in polymerization and as a precursor in organic synthesis.

References

- 1. Hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. 2-METHYLOCT-1-ENE [chembk.com]

- 3. 1-Octene, 2-methyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Octene, 2-methyl- [webbook.nist.gov]

- 7. This compound(4588-18-5) IR Spectrum [m.chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 1-Octene, 2-methyl- [webbook.nist.gov]

Spectroscopic Profile of 2-Methyl-1-octene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1-octene (CAS No: 4588-18-5), a valuable intermediate in organic synthesis. The document presents key data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), organized for clarity and comparative analysis. Detailed experimental protocols for acquiring this data are also provided, along with a visual workflow to guide researchers in spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the mass spectrum, infrared spectrum, and nuclear magnetic resonance spectra of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon backbone.

Table 1: Key Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Relative Abundance |

| 126 | [C₉H₁₈]⁺• (Molecular Ion) | Moderate[1] |

| 111 | [C₈H₁₅]⁺ | High |

| 97 | [C₇H₁₃]⁺ | Moderate |

| 83 | [C₆H₁₁]⁺ | High |

| 69 | [C₅H₉]⁺ | High |

| 56 | [C₄H₈]⁺ | Base Peak |

| 55 | [C₄H₇]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 2: Key Infrared Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3075 | =C-H Stretch | Medium |

| ~2958, ~2927, ~2856 | C-H Stretch (alkane) | Strong |

| ~1650 | C=C Stretch | Medium |

| ~1465 | -CH₂- Bend | Medium |

| ~1377 | -CH₃ Bend | Medium |

| ~888 | =CH₂ Bend (out-of-plane) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

Table 3: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.67 | s | 2H | =CH₂ |

| ~1.99 | t | 2H | -CH₂-C= |

| ~1.71 | s | 3H | =C-CH₃ |

| ~1.25-1.40 | m | 8H | -(CH₂)₄- |

| ~0.89 | t | 3H | -CH₃ |

s = singlet, t = triplet, m = multiplet

Table 4: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~146.0 | C =CH₂ |

| ~110.0 | C=C H₂ |

| ~38.0 | -C H₂-C= |

| ~31.9 | -C H₂-CH₂-C= |

| ~29.5 | -C H₂-CH₂-CH₃ |

| ~29.2 | -CH₂-C H₂-CH₂-CH₃ |

| ~22.7 | -C H₂-CH₃ |

| ~22.5 | =C-C H₃ |

| ~14.1 | -C H₃ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The acquired total ion chromatogram (TIC) is analyzed to determine the retention time of this compound. The mass spectrum corresponding to this peak is then extracted and compared with spectral libraries (e.g., NIST) for confirmation and analysis of the fragmentation pattern.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting infrared spectrum is processed (e.g., baseline correction) and the absorption bands are assigned to their corresponding molecular vibrations.

-

Cleaning: After analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the ¹H and ¹³C NMR spectra.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Procedure:

-

Sample Preparation:

-

¹H NMR: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

¹³C NMR: Dissolve approximately 20-50 mg of this compound in about 0.6-0.7 mL of CDCl₃.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to encompass the expected range of carbon signals (e.g., 0 to 160 ppm).

-

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

Caption: A generalized workflow for the spectroscopic analysis of a liquid organic compound.

References

An In-Depth Technical Guide to C9H18 Alkene Isomers: Properties, Synthesis, and Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of C9H18, with a focus on their physicochemical properties and a detailed examination of a key industrial synthesis process. While direct applications in drug development are not extensively documented in publicly available literature, the principles of their synthesis and characterization are highly relevant to professionals in chemical and pharmaceutical sciences.

Physicochemical Properties of C9H18 Alkene Isomers

The IUPAC (International Union of Pure and Applied Chemistry) names for alkenes with the molecular formula C9H18 are numerous, encompassing a variety of structural and geometric isomers. These include linear nonenes, with the double bond at different positions, as well as various branched-chain alkenes. The physical properties of these isomers, such as boiling point and density, are influenced by their molecular structure. Generally, increased branching leads to a lower boiling point due to reduced van der Waals forces.

Below is a summary of key physicochemical data for several C9H18 alkene isomers.

| IUPAC Name | Molecular Formula | Boiling Point (°C) | Density (g/mL) |

| 1-Nonene | C9H18 | 146 - 147[1][2][3][4][5] | 0.73[1][2] |

| cis-2-Nonene | C9H18 | 150.5[6][7][8] | 0.739[6][8][9] |

| trans-2-Nonene | C9H18 | 144 - 145[4][9] | 0.739[9] |

| trans-3-Nonene | C9H18 | 147.6[10] | 0.734 at 25°C[4][10][11] |

| cis-4-Nonene | C9H18 | Not Available | 0.73[12] |

| 2-Methyl-1-octene | C9H18 | 142.6 - 145[13][14][15][16] | 0.7 - 0.74[13][14][16] |

Industrial Synthesis: Acid-Catalyzed Alkylation of Phenol with Nonene

A significant industrial application of nonene isomers is in the production of nonylphenol.[4][14] This process, a Friedel-Crafts alkylation, involves the reaction of phenol with a mixture of nonene isomers in the presence of an acid catalyst.[2][14] The resulting nonylphenol is a precursor to nonylphenol ethoxylates, which are widely used as surfactants in detergents, emulsifiers, and other industrial products.[14]

Experimental Protocol: Synthesis of Nonylphenol

The following protocol outlines a general procedure for the acid-catalyzed alkylation of phenol with nonene. It is important to note that specific parameters such as catalyst type, temperature, and reaction time can be varied to optimize the yield and selectivity for the desired nonylphenol isomers.[17]

Materials:

-

Phenol

-

Nonene (isomer mixture)

-

Acid catalyst (e.g., alkaline ionic liquid, ortho-phosphoric acid, sulfuric acid)[12][17]

-

Three-necked round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Dropping funnel

-

Condenser

Procedure: [17]

-

Reaction Setup: To a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add phenol and the acid catalyst.

-

Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70-100°C).

-

Addition of Nonene: Slowly add the nonene mixture to the flask from the dropping funnel over a period of 2 to 6 hours.

-

Reaction: Maintain the temperature and continue stirring for an additional 1 to 3 hours after the nonene addition is complete to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture. If using an ionic liquid that solidifies at room temperature, the product can be separated by decantation. Otherwise, a suitable workup procedure, such as neutralization and extraction, is required.

-

Purification: The crude product is then purified, typically by distillation, to separate the desired nonylphenol isomers from unreacted starting materials and byproducts.

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of nonylphenol.

Applications in Drug Development

While the direct incorporation of simple C9H18 alkene isomers into pharmaceutical agents is not a common strategy, the underlying chemical principles and synthetic methodologies are fundamental to drug discovery and development. The ability to perform selective alkylations and functionalize hydrocarbon chains is a critical skill in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activity.

It is important to note that there are no prominent signaling pathways directly modulated by C9H18 alkene isomers themselves described in the scientific literature. Their primary relevance to the field lies in their role as versatile chemical building blocks.

References

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. mt.com [mt.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 4-NONYLPHENOL synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Phenol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. shimadzu.com [shimadzu.com]

- 12. US5043483A - Process for the alkylation of phenols - Google Patents [patents.google.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Nonylphenol - Wikipedia [en.wikipedia.org]

- 15. CN101239891A - Method for synthesizing nonylphenol polyoxyethylene polyoxypropylene ether - Google Patents [patents.google.com]

- 16. scielo.br [scielo.br]

- 17. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]

Navigating the Synthesis and Supply of 2-Methyl-1-octene: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – December 13, 2025 – For researchers, scientists, and professionals in the fast-paced world of drug development, access to well-characterized chemical intermediates is paramount. This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of 2-Methyl-1-octene (CAS No. 4588-18-5), a versatile nine-carbon branched alkene. This document aims to be a comprehensive resource, consolidating key technical data and outlining detailed experimental protocols to support its use in the laboratory.

Commercial Availability and Physicochemical Properties

This compound is a readily available chemical intermediate offered by a range of suppliers. It is typically sold as a colorless, flammable liquid. Key suppliers include Alfa Chemistry, Dayang Chem (Hangzhou) Co., Ltd., ESSLAB, and MP BIOMEDICALS, LLC. Purity levels generally range from 96% to over 98%, with the compound available in various quantities to suit both research and development needs. Pricing can vary between suppliers, with some offering the neat compound and others providing solutions in solvents like methanol.

A summary of its key physicochemical properties is presented in the table below, compiled from various chemical data sources.

| Property | Value |

| CAS Number | 4588-18-5 |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| Appearance | Colorless liquid |

| Density | ~0.74 g/cm³ |

| Boiling Point | 144-145 °C |

| Melting Point | -77.68 °C |

| Flash Point | 32 °C |

| Refractive Index | ~1.417 |

| Solubility | Soluble in alcohol and ether; insoluble in water.[1] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes, with the Grignard reaction followed by dehydration of the resulting tertiary alcohol being a common and reliable laboratory method. This two-step process offers good control over the final product.

Step 1: Synthesis of 2-Methyl-2-octanol via Grignard Reaction

This procedure involves the reaction of 2-octanone with a methyl Grignard reagent, such as methylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl bromide (or methyl iodide)

-

2-Octanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (three-necked round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer

Procedure:

-

Preparation of Methylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. In the dropping funnel, place a solution of methyl bromide in anhydrous diethyl ether. Add a small amount of the methyl bromide solution to the magnesium turnings. The reaction should begin, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied. Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with 2-Octanone: Cool the Grignard reagent solution in an ice bath. Add a solution of 2-octanone in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield crude 2-methyl-2-octanol. The crude product can be purified by distillation under reduced pressure.

Step 2: Dehydration of 2-Methyl-2-octanol

The tertiary alcohol, 2-methyl-2-octanol, is dehydrated using a strong acid catalyst to form the desired alkene, this compound. It is important to note that this reaction can also produce the isomeric 2-methyl-2-octene, and reaction conditions may need to be optimized to favor the desired product.

Materials:

-

2-Methyl-2-octanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: Place 2-methyl-2-octanol in a round-bottom flask. Cool the flask in an ice-water bath and slowly add a catalytic amount of concentrated sulfuric acid with swirling.

-

Distillation: Assemble a simple distillation apparatus. Heat the mixture to distill the alkene product as it is formed. The boiling point of this compound is approximately 144-145 °C.

-

Purification: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water. Dry the organic layer over anhydrous sodium sulfate. The final product can be further purified by fractional distillation.

Applications in Drug Development and Organic Synthesis

While this compound is primarily utilized as a monomer in polymer production and as a versatile intermediate in broader organic synthesis, its application as a building block in the synthesis of complex molecules is of significant interest to the pharmaceutical industry.[1][2] Branched alkenes are common structural motifs in many biologically active natural products and synthetic compounds.

Although direct use of this compound in a specific, publicly disclosed drug development pipeline is not prevalent, its structural features make it a valuable precursor for creating more complex side chains or ring systems. For instance, the terminal double bond allows for a variety of chemical transformations such as hydroboration-oxidation, epoxidation, and metathesis reactions, enabling the introduction of diverse functional groups.

Hypothetical Application in Bioactive Molecule Synthesis

To illustrate its potential, consider the synthesis of a hypothetical complex molecule where a branched nine-carbon unit is required. This compound could serve as a key starting material. For example, in the synthesis of certain polyketide or fatty acid-derived natural product analogues with potential anticancer or antiviral activities, the introduction of a specific branched alkyl chain can be crucial for modulating bioactivity and pharmacokinetic properties. The workflow for such a hypothetical synthetic application is outlined below.

This guide serves as a foundational resource for the procurement and synthesis of this compound. Its commercial availability and straightforward synthesis make it an accessible building block for a variety of research applications. Further investigation into its incorporation into novel bioactive scaffolds is a promising area for future drug discovery efforts.

References

Safety and Handling of 2-Methyl-1-octene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-Methyl-1-octene. The information is intended to support risk assessments and ensure safe laboratory practices. Due to the limited availability of specific experimental data for this compound, information from structurally related alkenes is included to provide a more complete understanding of its potential hazards.

Chemical and Physical Properties

This compound is a flammable, colorless liquid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C9H18 | [1] |

| Molecular Weight | 126.24 g/mol | [1] |

| CAS Number | 4588-18-5 | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 0.74 g/cm³ | [2] |

| Melting Point | -77.68 °C | [2] |

| Boiling Point | 144 °C | [2] |

| Flash Point | 32 °C | [2] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [2] |

| Refractive Index | 1.4162 | [2] |

Hazard Identification and Classification

This compound is classified as a flammable liquid. The Globally Harmonized System (GHS) classification is summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[3][4] |

Precautionary Statements: [1][3]

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use non-sparking tools.

-

P243: Take action to prevent static discharges.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P370+P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicological and Ecotoxicological Profile

Specific toxicological and ecotoxicological data for this compound is largely unavailable.[1][3] In such cases, it is prudent to handle the substance as potentially hazardous and to infer potential toxicological pathways from similar molecules.

Metabolism

The in-vivo metabolism of alkenes, such as this compound, is primarily expected to occur via cytochrome P450-dependent monooxygenases, leading to the formation of epoxides.[5] These epoxides are reactive intermediates that can be detoxified by epoxide hydrolase or glutathione S-transferase. The balance between the formation of the reactive epoxide and its detoxification is a key determinant of the potential toxicity of the parent alkene.[6]

A generalized metabolic pathway for branched alkenes is depicted below.

Caption: Generalized metabolic pathway of this compound.

Ecotoxicity

There is no available data on the toxicity of this compound to fish, daphnia, or algae.[1][3] Due to its insolubility in water and volatility, it is expected to have limited bioavailability in aquatic systems, but spills should be contained to prevent environmental contamination.

Experimental Protocols

Flammability Testing (Closed-Cup Flash Point)

Objective: To determine the lowest temperature at which the vapors of this compound will ignite.

Methodology (ASTM D93 - Pensky-Martens Closed Cup Tester):

-

Pour the sample into the test cup of the Pensky-Martens apparatus to the marked level.

-

Place the lid on the cup and ensure a tight seal.

-

Insert the thermometer and ignition source.

-

Begin heating the sample at a slow, constant rate.

-

Stir the sample to ensure uniform temperature.

-

At specified temperature intervals, apply the test flame by dipping it into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash.

-

Record the temperature at which the flash occurs.

Acute Dermal Toxicity (General OECD 402 Guideline)

Objective: To determine the potential for a substance to cause adverse effects when applied to the skin.

Methodology:

-

Select a group of healthy young adult laboratory animals (e.g., rabbits or rats).

-

Clip the fur from the dorsal area of the trunk of the test animals.

-

Apply a specified dose of this compound to a small area of the clipped skin (e.g., 10% of the body surface area).

-

Cover the application site with a porous gauze dressing and non-irritating tape.

-

Observe the animals for signs of toxicity and skin irritation at regular intervals for up to 14 days.

-

Record any observed effects, including erythema, edema, and systemic toxicity.

-

At the end of the observation period, euthanize the animals and perform a gross necropsy.

Safe Handling and Storage

A logical workflow for the safe handling and storage of this compound is essential to minimize exposure and prevent accidents.

Caption: Workflow for safe handling and storage.

Emergency Procedures

In the event of an emergency, a clear and concise response plan is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill and Fire Response

The logical flow for responding to a spill or fire involving this compound is outlined below.

Caption: Logical workflow for emergency spill or fire response.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Anaerobic 1-Alkene Metabolism by the Alkane- and Alkene-Degrading Sulfate Reducer Desulfatibacillum aliphaticivorans Strain CV2803T - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolic transformation of halogenated and other alkenes--a theoretical approach. Estimation of metabolic reactivities for in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and toxicity of 2-methylpropene (isobutene)--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Applications of 2-Methyl-1-octene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-octene, a branched alpha-olefin, presents a versatile platform for a range of potential research and industrial applications. While direct research on this specific compound is somewhat limited, its structural motifs suggest significant opportunities in polymer science and as a key intermediate in organic synthesis. This technical guide consolidates the known properties of this compound and explores its potential applications by drawing parallels with the well-established chemistry of related olefins. This document provides a summary of its physicochemical properties, outlines potential synthetic and derivatization pathways with detailed hypothetical experimental protocols, and visualizes key processes using logical diagrams. The aim is to furnish researchers and professionals with a foundational understanding to stimulate further investigation into this promising chemical entity.

Core Properties of this compound

This compound is a colorless, flammable liquid with a molecular formula of C9H18.[1] Its key physical and chemical properties are summarized in the tables below. This data is essential for designing and executing experiments involving this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H18 | [2][3] |

| Molar Mass | 126.24 g/mol | [1] |

| Density | 0.734 - 0.74 g/cm³ | [1][4] |

| Melting Point | -78 °C to -77.68 °C | [1][4] |

| Boiling Point | 144 - 145 °C | [1][4] |

| Flash Point | 32 °C | [1] |

| Refractive Index | 1.4186 | [4] |

| Solubility | Soluble in alcohol and ether, insoluble in water. | [1] |

Table 2: Identification and Safety Information

| Identifier/Parameter | Value/Information | Reference |

| CAS Number | 4588-18-5 | [2][3][4] |

| IUPAC Name | 2-methyloct-1-ene | [2][3] |

| Hazard Symbols | F (Flammable) | [1] |

| Risk Codes | 10 (Flammable) | [1] |

| Safety Description | 16 (Keep away from sources of ignition) | [1] |

Synthesis and Derivatization: Experimental Protocols

The primary application of this compound lies in its utility as a monomer in polymerization and as an intermediate for the synthesis of other organic compounds.[1] The presence of a terminal double bond makes it amenable to a variety of addition reactions.[5]

Synthesis of this compound

Two primary synthetic routes are suggested in the literature: isomerization and a Grignard-based approach.

A common industrial preparation involves the high-temperature, catalyst-mediated isomerization reaction between ethylene and 2-methyl-2-butene.[1]

-

Experimental Protocol (Hypothetical):

-

A high-pressure reactor is charged with a suitable isomerization catalyst (e.g., a transition metal complex).

-

Equimolar amounts of ethylene and 2-methyl-2-butene are introduced into the reactor.

-

The reactor is heated to a high temperature (specific temperature would depend on the catalyst used) and pressurized.

-

The reaction is allowed to proceed for a set duration, with monitoring of the product formation via gas chromatography.

-

Upon completion, the reactor is cooled, and the product mixture is fractionally distilled to isolate this compound.

-

For laboratory-scale synthesis, a Grignard reaction followed by a dehydration step is a plausible route.[5]

-

Experimental Protocol (Hypothetical):

-

Grignard Reagent Formation: Prepare a Grignard reagent from a suitable hexyl halide (e.g., 1-bromohexane) and magnesium turnings in anhydrous diethyl ether.

-

Reaction with Acetone: Add acetone dropwise to the cooled Grignard solution. The reaction is exothermic and should be controlled.

-

Hydrolysis: After the addition is complete, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification of Alcohol: The solvent is removed under reduced pressure to yield 2-methyl-2-octanol.

-

Dehydration: The alcohol is then heated with a dehydrating agent (e.g., sulfuric acid or anhydrous copper(II) sulfate) to induce elimination of water, yielding this compound.

-

Final Purification: The resulting alkene is purified by fractional distillation.

-

Potential Derivatization Reactions

The terminal double bond of this compound is a site of high reactivity, allowing for a range of derivatization reactions.

Reaction with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), can yield the corresponding epoxide, 2-methyl-1,2-epoxyoctane.[5]

-

Experimental Protocol (Hypothetical):

-

Dissolve this compound in a suitable solvent like dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled alkene solution.

-

Monitor the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution to remove excess peracid.

-

The organic layer is then washed with brine, dried, and the solvent evaporated to yield the crude epoxide, which can be further purified by column chromatography.

-

This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, which would yield 2-methyl-1-octanol.[5]

-

Experimental Protocol (Hypothetical):

-

Hydroboration: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add a solution of borane-THF complex dropwise. Allow the reaction to warm to room temperature and stir for several hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Carefully add a solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.

-

Work-up: After the oxidation is complete, the layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried, and the solvent is removed to yield 2-methyl-1-octanol.

-

Applications in Polymer Science

This compound is a valuable monomer for the synthesis of high-performance olefin copolymers and polyolefin blends.[1] Its branched structure can be used to modify the properties of polymers, such as their crystallinity, density, and mechanical properties.

Ziegler-Natta Polymerization

Ziegler-Natta catalysis is a cornerstone of polyolefin production. While specific studies on this compound are scarce, the polymerization of 1-octene using Ziegler-Natta catalysts is well-documented and provides a strong model.[6][7] A modified Ziegler-Natta catalyst, for instance, has been used for ethylene/1-octene copolymerization.[6]

-

Experimental Protocol (Hypothetical for Homopolymerization):

-

Catalyst Preparation: A supported Ziegler-Natta catalyst (e.g., TiCl4 on a MgCl2 support) is prepared.

-

Polymerization: In a polymerization reactor under an inert atmosphere, the catalyst is suspended in a suitable solvent (e.g., hexane). A co-catalyst, typically an organoaluminum compound like triethylaluminum (TEAL), is added.

-

Monomer Addition: this compound is then introduced into the reactor.

-

Reaction: The polymerization is carried out at a controlled temperature and pressure for a specified time.

-

Termination: The reaction is quenched by the addition of an alcohol (e.g., isopropanol).

-

Polymer Isolation: The polymer is precipitated, washed to remove catalyst residues, and dried.

-

Copolymerization with Functional Monomers

The copolymerization of alpha-olefins with functional monomers is a significant area of research for producing value-added polymers. For example, 1-octene has been successfully copolymerized with methyl acrylate using a Lewis acid catalyst.[8][9] This suggests a potential route for creating functionalized polymers with a poly(this compound) backbone.

Potential in Drug Development and Medicinal Chemistry

Currently, there is a lack of direct evidence in the scientific literature for the application of this compound or its immediate derivatives in drug development. However, the olefin functional group is a common feature in many biologically active molecules and natural products. The derivatization pathways discussed above (e.g., epoxidation, hydroxylation) can be employed to introduce functional groups that are often found in pharmacophores.

For instance, the synthesis of various benzocyclooctene and indene-based compounds as inhibitors of tubulin polymerization highlights the utility of cyclic and substituted olefinic structures in the design of anticancer agents.[10] While not directly related to this compound, this demonstrates the principle that olefin-containing scaffolds can be valuable starting points for medicinal chemistry campaigns.

Future research could explore the synthesis of a library of this compound derivatives and their subsequent screening for various biological activities. The lipophilic nature of the octyl chain combined with the potential for introducing polar functional groups could lead to compounds with interesting pharmacological profiles.

Conclusion

This compound is a chemical with considerable, though largely untapped, potential. Its primary established applications are as a monomer in the polymer industry and as a synthetic intermediate. This guide has outlined its core properties and, by drawing on the chemistry of analogous compounds, has provided a framework for its further investigation. The detailed hypothetical experimental protocols for its synthesis and derivatization, along with the visualized workflows, are intended to serve as a practical starting point for researchers. While its role in drug development is speculative at this stage, the versatility of the olefin functional group suggests that with further research, novel applications in this and other fields may be uncovered.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Octene, 2-methyl- [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound|Research Grade|CAS 4588-18-5 [benchchem.com]

- 6. Copolymerization of ethylene and 1-octene catalyzed by a modified Ziegler-Natta catalyst [journal.buct.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Review of 2-Methyl-1-octene: Synthesis, Properties, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current scientific literature on 2-Methyl-1-octene. The document details its synthesis, physical and spectroscopic properties, and key chemical reactions, presenting quantitative data in structured tables and illustrating reaction mechanisms and workflows with clear diagrams. This whitepaper is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.

Synthesis of this compound

The primary industrial synthesis of this compound involves the acid-catalyzed dimerization and isomerization of lower-value alkenes, such as ethylene and 2-methyl-2-butene.[1][2] This process typically utilizes a solid acid catalyst at elevated temperatures and pressures.

While a specific, detailed laboratory protocol for the synthesis of this compound is not extensively documented in the literature, two common and adaptable laboratory-scale methods for the synthesis of similar branched, terminal alkenes are the Wittig reaction and the Grignard reaction.

Wittig Reaction Approach

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, heptanal can be reacted with the ylide generated from isopropyltriphenylphosphonium bromide.

Experimental Protocol: Wittig Synthesis of this compound (Representative)

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isopropyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while maintaining the temperature at 0 °C. The formation of the orange-red ylide indicates a successful reaction.

-

Reaction with Aldehyde: To the ylide solution, add heptanal (1.0 equivalent) dissolved in anhydrous THF dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Grignard Reaction Approach

An alternative approach involves the reaction of a Grignard reagent with a ketone. For this compound, this could involve the reaction of vinylmagnesium bromide with 2-octanone, followed by dehydration of the resulting tertiary alcohol.

Experimental Protocol: Grignard Synthesis and Dehydration (Representative)

-

Grignard Reaction: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of vinyl bromide (1.2 equivalents) in anhydrous THF dropwise to the magnesium turnings. Once the Grignard reagent formation is initiated (indicated by a color change and gentle reflux), add the remaining vinyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

-

Addition of Ketone: Cool the Grignard reagent to 0 °C and add a solution of 2-octanone (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Dehydration: After removing the solvent in vacuo, dissolve the crude tertiary alcohol in a suitable solvent like toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Purification: Once the dehydration is complete (monitored by TLC or GC), cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the product by fractional distillation.

Physical and Spectroscopic Properties

This compound is a colorless liquid with a characteristic odor. Its key physical and spectroscopic properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈ | [3] |

| Molecular Weight | 126.24 g/mol | [3] |

| CAS Number | 4588-18-5 | [3] |

| IUPAC Name | 2-methyloct-1-ene | [3] |

| Boiling Point | 144 °C | [4][5] |

| Melting Point | -77.68 °C | [5][6] |

| Density | 0.74 g/cm³ | [4][5] |

| Refractive Index | 1.417 | [4] |

| Flash Point | 32 °C | [4][5] |

Spectroscopic Data

| Technique | Key Peaks/Shifts (ppm or cm⁻¹) |

| ¹H NMR (CDCl₃) | δ 4.68-4.65 (m, 2H, =CH₂), 2.00 (t, 2H, -CH₂-C=), 1.70 (s, 3H, -CH₃), 1.62-1.06 (m, 8H, -(CH₂)₄-), 0.89 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 146.1 (=C<), 109.4 (=CH₂), 38.3 (-CH₂-), 31.9 (-CH₂-), 29.5 (-CH₂-), 27.8 (-CH₂-), 22.7 (-CH₃), 14.1 (-CH₃) |

| IR (neat) | ~3075 cm⁻¹ (=C-H stretch), ~2960-2850 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~890 cm⁻¹ (=CH₂ bend) |

| Mass Spec (EI) | Expected major fragments: m/z 126 (M⁺), 111 (M⁺ - CH₃), 83, 70, 56, 43 |

Key Chemical Reactions

As a terminal alkene, this compound undergoes a variety of electrophilic addition and oxidation reactions.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. For this compound, this reaction yields 2-methyl-1-octanol.

Experimental Protocol: Hydroboration-Oxidation (Representative)

-

Hydroboration: To a solution of this compound (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 0.4 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Oxidation: Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Workup: Stir the mixture at room temperature for 1-2 hours. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. The resulting 2-methyl-1-octanol can be purified by distillation or column chromatography.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 2-methyl-1,2-epoxyoctane.

Experimental Protocol: Epoxidation (Representative)

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Addition of Peroxy Acid: Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers and wash with a saturated sodium sulfite solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and remove the solvent under reduced pressure. The crude epoxide can be purified by column chromatography on silica gel.

Ozonolysis

Ozonolysis of this compound, followed by a reductive workup, cleaves the double bond to yield heptan-2-one and formaldehyde.

Experimental Protocol: Ozonolysis (Representative)

-

Ozonolysis: Dissolve this compound (1.0 equivalent) in a mixture of DCM and methanol at -78 °C (dry ice/acetone bath). Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Reductive Workup: Purge the solution with nitrogen or oxygen to remove the excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS, 1.5 equivalents), and allow the solution to warm to room temperature and stir for 12-16 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS.

-

Purification: The resulting heptan-2-one can be purified by distillation. Formaldehyde is volatile and typically not isolated.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Methyl-1-octene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory synthesis of 2-Methyl-1-octene, a valuable intermediate in organic synthesis and polymer chemistry.[1][2] Two primary synthetic routes are presented: the Wittig reaction and a Grignard reaction followed by dehydration. This guide includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the reaction pathways and workflows.

Physicochemical Properties and Safety Information

This compound is a flammable, colorless liquid.[3] Appropriate safety precautions, such as working in a well-ventilated fume hood and avoiding ignition sources, must be observed.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ | [3][4] |

| Molecular Weight | 126.24 g/mol | [3][4] |

| Boiling Point | 145 °C | [4] |

| Density | 0.734 g/mL | [4] |

| Refractive Index | 1.4186 | [4] |

| CAS Number | 4588-18-5 | [1][3][4] |

Synthesis Method 1: Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone.[5][6][7] To synthesize this compound, heptan-2-one is reacted with methylenetriphenylphosphorane. A key advantage of the Wittig reaction is the unambiguous placement of the double bond.[8]

Reaction Scheme:

Caption: General scheme of the Wittig reaction for the synthesis of this compound.

Experimental Protocol

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Heptan-2-one

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Pentane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes to the suspension via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a deep yellow or orange color indicates the formation of the ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of heptan-2-one (1.0 equivalent) in the same anhydrous solvent dropwise to the ylide solution.

-

After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with pentane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound.[9]

-

Synthesis Method 2: Grignard Reaction and Dehydration